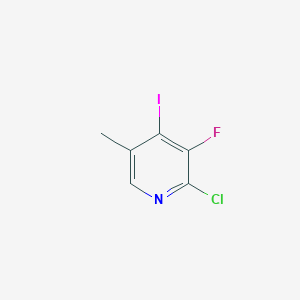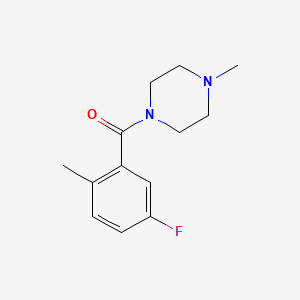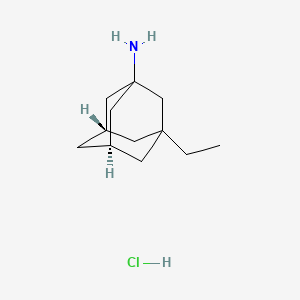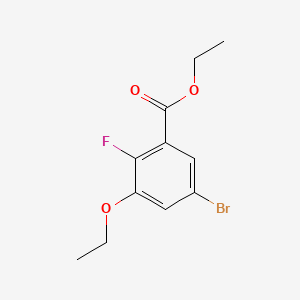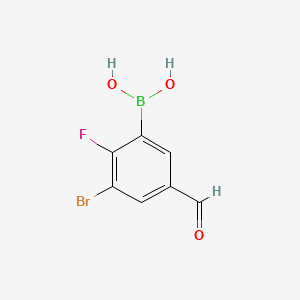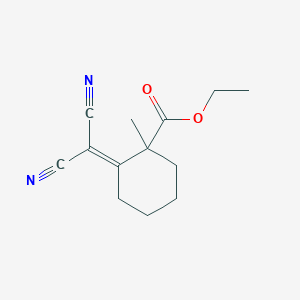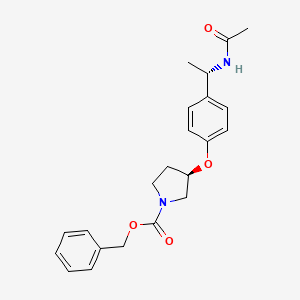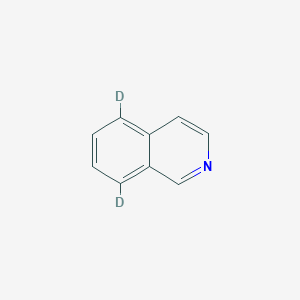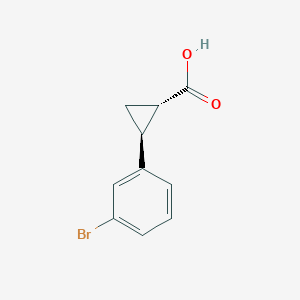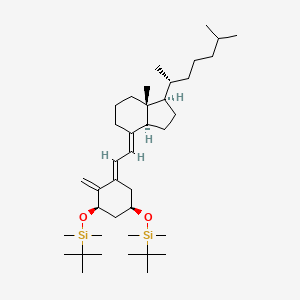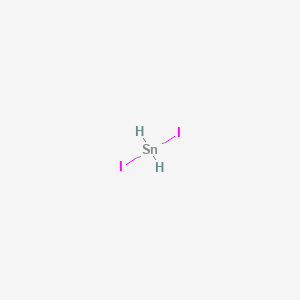
Diiodostannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodostannane, also known as tin(II) iodide, is an inorganic compound with the chemical formula SnI₂. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a precursor in the synthesis of other organotin compounds.
準備方法
Synthetic Routes and Reaction Conditions: Diiodostannane can be synthesized through the direct reaction of tin with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Sn+I2→SnI2
This reaction is exothermic and produces this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced by heating tin and iodine in a controlled environment. The reaction is conducted in a sealed vessel to contain the volatile iodine and ensure complete reaction with the tin. The product is then purified through sublimation or recrystallization.
化学反応の分析
Types of Reactions: Diiodostannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin(IV) iodide (SnI₄).
Reduction: It can be reduced to elemental tin and iodine.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or bromine can oxidize this compound to tin(IV) iodide.
Reducing Agents: Hydrogen gas or metals like zinc can reduce this compound to tin and iodine.
Substitution Reactions: Organic halides or alkylating agents can react with this compound to form organotin compounds.
Major Products Formed:
Tin(IV) iodide (SnI₄): Formed through oxidation.
Elemental tin and iodine: Formed through reduction.
Organotin compounds: Formed through substitution reactions.
科学的研究の応用
Diiodostannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.
Biology: Organotin compounds derived from this compound are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some organotin compounds are investigated for their potential use in pharmaceuticals.
Industry: this compound is used in the production of tin-based materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which diiodostannane and its derivatives exert their effects involves the interaction with molecular targets such as enzymes and cellular components. Organotin compounds can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
類似化合物との比較
Tin(IV) iodide (SnI₄): Another iodide of tin, but with tin in the +4 oxidation state.
Diiodomethane (CH₂I₂): An organoiodine compound with similar reactivity but different applications.
Organotin halides: Compounds like tributyltin chloride (C₄H₉)₃SnCl, which have similar chemical properties but different uses.
Uniqueness of Diiodostannane: this compound is unique due to its specific reactivity and ability to form a wide range of organotin compounds. Its applications in both industrial and research settings make it a valuable compound in various fields.
特性
分子式 |
H2I2Sn |
|---|---|
分子量 |
374.53 g/mol |
IUPAC名 |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
InChIキー |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
正規SMILES |
[SnH2](I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
